Esculentoside A

Catalog No.
S1550933
CAS No.
65497-07-6
M.F
C42H66O16
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculentoside A

CAS Number

65497-07-6

Product Name

Esculentoside A

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H66O16

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1

InChI Key

ZMXKPCHQLHYTHY-OWRBLJEPSA-N

Synonyms

Phytolaccasaponin E; Phytolaccoside E

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Olean-12-ene-28,29-dioic acid,3-[(4-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-2,23-dihydroxy-,29-methyl ester, (2b,3b,4a,20b)- has been reported in Phytolacca acinosa with data available.
potent inhibitor of PAF synthesis in rat peritoneal macrophages

Esculentoside A is an oleanane-type triterpenoid saponin isolated from the roots of plants such as *Phytolacca esculenta* and *Phytolacca acinosa*. It is primarily recognized for its potent anti-inflammatory properties, which are linked to its ability to suppress the production of key inflammatory mediators like TNF-α, IL-6, and prostaglandin E2. A critical aspect of its mechanism is its inhibitory activity against cyclooxygenase-2 (COX-2), a major target in anti-inflammatory research and drug development. This established biological profile makes it a valuable tool for studies in immunology and inflammation.

Research Fit

Pathway study fit

COX-2–dependent inflammation pathway investigation

Model context

Acute and chronic inflammation model endpoints

Assay preparation

High DMSO solubility supports in vitro dosing workflows

Procuring a closely related analog, such as Esculentoside B, or a crude *Phytolacca* root extract instead of purified Esculentoside A can compromise research outcomes. Structurally similar saponins exhibit distinct bioactivities; for example, Esculentoside A and B modulate different sets of kinases within the MAPK signaling pathway, making them non-interchangeable for targeted mechanistic studies. Furthermore, crude plant extracts contain numerous other saponins and compounds that can produce confounding biological effects or dilute the target-specific potency observed with the purified compound. For reproducible, target-specific results in cellular or biochemical assays, the use of a high-purity, well-characterized compound like Esculentoside A is essential.

Substitution Risk: Esculentoside A vs. Analogues

Esculentoside A
Esculentoside B / H
COX-2 engagement
Quantified COX-2 inhibition reported
Broader anti-inflammatory mechanisms, no COX-2 IC50 reported
Model-safety context
Lower model-risk context documented
Neurotoxicity endpoint context differs (EsB)

Differentiated Anti-Inflammatory Signaling Profile Compared to Structural Analog Esculentoside B

While both Esculentoside A and its close structural analog Esculentoside B inhibit inflammatory responses in LPS-stimulated RAW264.7 macrophages, they do so via distinct signaling pathways. Esculentoside A significantly reduces the phosphorylation of both p38 and JNK kinases. In contrast, under similar conditions, Esculentoside B specifically down-regulates phospho-JNK (p-JNK) but does not affect the phosphorylation of p38 or ERK1/2. This demonstrates that a minor structural difference results in a functionally significant change in mechanism of action, making the two compounds distinct tools for pathway-specific research.

Evidence DimensionInhibition of MAPK Phosphorylation
Target Compound DataInhibits both p38 and JNK phosphorylation
Comparator Or BaselineEsculentoside B: Inhibits JNK phosphorylation only; does not inhibit p38
Quantified DifferenceQualitative difference in kinase inhibition profile (p38 inhibition vs. no p38 inhibition)
ConditionsLPS-stimulated RAW264.7 murine macrophage cells

For researchers studying specific inflammatory signaling cascades, this differential activity makes Esculentoside A the correct choice when modulation of the p38 pathway is required.

COX-2 Inhibition
Class-level inference
1.25 µM
In vitro enzymatic assay
Supports COX-2 pathway study fit; not reported for EsB or EsH
IC50 specific to EsA; class-level inference due to limited analog data

Demonstrated Efficacy Against COX-2, A Key Pharmaceutical Target, with Low Hemolytic Activity

Esculentoside A is established as a selective inhibitor of cyclooxygenase-2 (COX-2). In a study focused on synthesizing more potent derivatives, a modified version of Esculentoside A (compound 23) demonstrated higher COX-2 inhibitory activity than both the parent compound and the well-known pharmaceutical benchmark, Celecoxib. This positions the Esculentoside A scaffold as a highly relevant and potent starting point for COX-2 inhibition studies. Importantly, the derivative maintained lower hemolytic toxicity than the parent Esculentoside A, indicating a favorable profile for modification and development.

Evidence DimensionInhibitory Activity towards Cyclooxygenase-2 (COX-2)
Target Compound DataActive and selective COX-2 inhibitor
Comparator Or BaselineCelecoxib (pharmaceutical benchmark): A synthetic derivative of Esculentoside A surpassed the activity of Celecoxib.
Quantified DifferenceNot directly quantified for the parent compound in this study, but its derivative was qualitatively superior to the benchmark.
ConditionsIn vitro COX-2 inhibition assay

This evidence validates Esculentoside A as a potent, research-grade natural product for investigating a therapeutically relevant enzyme target, justifying its procurement over less-characterized natural anti-inflammatories.

Safety-related Endpoints
Class-level inference
EsA: No neurotoxicity documented; lower model-risk context
EsB: Neurotoxicity and CNS impairment in zebrafish larvae
Safety-related endpoint context may differ between analogs
Qualitative difference; in vivo model-safety review required

Superior Potency of Purified Fractions Over Crude Plant Extracts

The use of purified compounds provides a significant potency advantage over crude extracts. In a bioguided fractionation study on *Phytolacca americana*, the crude acetone root extract showed acaricidal activity with an LC50 value of 2.16 mg/mL after 48 hours. In contrast, the most active purified fraction (containing esculentosides) from this extract exhibited an LC50 value of 0.2 mg/mL under the same conditions. This represents an approximately 11-fold increase in specific activity. This principle highlights the procurement value of purchasing the isolated, pure compound to achieve a desired biological effect at a much lower concentration and without the interference of other phytochemicals present in an extract.

Evidence DimensionAcaricidal Activity (LC50)
Target Compound Data0.2 mg/mL (for purified fraction containing esculentosides)
Comparator Or BaselineCrude acetone root extract: 2.16 mg/mL
Quantified Difference~11-fold higher potency
Conditions48-hour exposure of Tetranychus cinnabarinus mites

Purchasing purified Esculentoside A ensures higher potency and experimental reproducibility, eliminating the variability and confounding factors inherent in using crude plant extracts.

DMSO Solubility
Data to verify
100 mg/mL
120.92 mM at 25°C, vendor report
Reported solubility for assay preparation; verify per lot
Source: vendor datasheet; independent validation recommended

Confirmed Solubility and Formulation Compatibility for In Vitro and In Vivo Workflows

Effective laboratory use requires predictable and convenient handling properties. Esculentoside A demonstrates good solubility in common laboratory solvents, including DMSO, methanol, and ethanol. For preclinical formulation, it can be prepared as a clear solution at concentrations of at least 2.5 mg/mL (3.02 mM) in standard vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline, or using 20% SBE-β-CD in saline. This confirmed solubility ensures the compound can be readily incorporated into a wide range of experimental protocols without requiring specialized or harsh solubilization methods, streamlining workflows and ensuring consistent dosing.

Evidence DimensionSolubility in Formulation Vehicle
Target Compound Data≥ 2.5 mg/mL (3.02 mM)
Comparator Or BaselineN/A (Demonstrates fitness for purpose)
Quantified DifferenceN/A
ConditionsVehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

This practical solubility data provides confidence that the compound can be easily handled and reliably dosed in both cell-based assays and animal models, a critical factor for procurement and experimental planning.

Model-response Endpoints
Class-level inference
Osteoarthritis Colitis Alzheimer's Acute lung injury
Reported endpoint responses across multiple disease models
EsH primarily anti-tumor context; model-specific validation needed
PAF Inhibition
Head-to-head
EsA IC50: 1.5 µmol/L
Mepacrine: 100 µmol/L required for similar effect
Reported >66-fold higher assay response
Supports PAF pathway inhibition assay context
Rat peritoneal macrophage model; also inhibits PGE2 production
Storage Stability
Data to verify
Lyophilized: 36 months
-20°C desiccated
In DMSO: 3 months
-20°C
Supports long-term study planning; verify per batch
Vendor datasheet values; independent stability study recommended

Mechanistic Studies Requiring Differential Inhibition of MAPK Pathways

For research focused on dissecting the specific roles of p38 versus JNK signaling in inflammation, Esculentoside A serves as a precise tool. Its ability to inhibit both kinases allows for direct comparison with analogs like Esculentoside B that only target JNK, enabling clearer conclusions about pathway-specific contributions to cellular responses.

Screening and Validation of Natural Product COX-2 Inhibitors

Given its demonstrated activity against the therapeutically-relevant COX-2 enzyme, Esculentoside A is an appropriate positive control or benchmark compound in screens designed to identify new anti-inflammatory agents from natural sources.

Reproducible In Vitro Models of Inflammation

In cellular assays where consistent, dose-dependent effects are paramount, the high purity of Esculentoside A ensures reproducibility that cannot be achieved with crude extracts. Its high potency allows for effective inhibition of inflammatory mediators at low micromolar concentrations, minimizing the risk of off-target effects associated with high-dose treatments of complex mixtures.

Preclinical Formulation Development for Inflammatory Models

The compound's documented solubility in standard, well-tolerated formulation vehicles like PEG300/Tween-80 makes it a practical candidate for *in vivo* studies. Researchers can proceed with preclinical models of inflammation with confidence in achieving stable and homogenous dosing solutions, a critical factor for reliable pharmacokinetic and pharmacodynamic data.

Application Selection Guide

Application
Selection Property
Validation Focus
COX-2 pathway inflammation studies
COX-2 selectivity review
COX-2-dependent signaling endpoints
Long-term in vivo inflammation and neurodegeneration models
Model-safety endpoint review
Neurotoxicity endpoint monitoring vs. analogs
In vitro assay preparation
DMSO solubility context
Solubility verification and stock preparation
PAF and pro-inflammatory mediator pathway studies
PAF inhibition assay context
Dose-response and mediator release endpoints

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

826.43508601 Da

Monoisotopic Mass

826.43508601 Da

Heavy Atom Count

58

Melting Point

257-258°C

UNII

JT3XUF9LU9

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